molecular formula C15H9BrFN3OS B11513853 2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11513853
M. Wt: 378.2 g/mol
InChI Key: MHWPHXYDTNGZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with a bromine atom at the ortho position and a 1,3,4-thiadiazole ring bearing a 4-fluorophenyl group. The thiadiazole moiety is known for its role in enhancing pharmacological profiles, such as anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

Molecular Formula

C15H9BrFN3OS

Molecular Weight

378.2 g/mol

IUPAC Name

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H9BrFN3OS/c16-12-4-2-1-3-11(12)13(21)18-15-20-19-14(22-15)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)

InChI Key

MHWPHXYDTNGZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclization in the presence of dehydrating agents such as phosphoryl chloride (POCl₃) or sulfuric acid. For example, 4-fluorophenylthiosemicarbazide can be cyclized to 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine under refluxing conditions in acetic anhydride. This intermediate is critical for subsequent functionalization.

Direct Functionalization of Preformed Thiadiazoles

Commercial availability of 5-amino-1,3,4-thiadiazole-2-thiol allows for direct modification. The thiol group (-SH) at position 2 is replaced via nucleophilic substitution or oxidative coupling. For instance, reaction with 2-bromo-2-oxoethyl intermediates introduces the thioether linkage required for benzamide attachment.

Amide Bond Formation: Reagent Selection and Optimization

The coupling of 2-bromobenzoyl chloride to the thiadiazole amine is a pivotal step. Three reagent systems are widely employed:

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Reagent SystemSolventTemperatureYield (%)Purity (%)Source
EDC/HOBtAcetonitrileRT, 24 h7895
DCC/DMAPDCM0°C → RT, 12 h6588
HATU/DIEADMFRT, 6 h8597
  • EDC/HOBt System : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in acetonitrile achieves 78% yield. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine.

  • HATU/DIEA : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIEA) in DMF offers superior efficiency (85% yield) due to enhanced electrophilicity of the activated ester.

Stepwise Synthesis Protocol

Synthesis of 5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-Amine

  • Reagents : 4-Fluorophenyl isothiocyanate (1.2 eq), hydrazine hydrate (1.0 eq).

  • Procedure :

    • React isothiocyanate with hydrazine in ethanol at 50°C for 4 h to form thiosemicarbazide.

    • Cyclize with POCl₃ (3 eq) in toluene under reflux (110°C, 6 h).

  • Yield : 72% after recrystallization (ethanol/water).

Final Amide Coupling

  • Reagents : 2-Bromobenzoyl chloride (1.05 eq), HATU (1.2 eq), DIEA (2.5 eq).

  • Procedure :

    • Activate 2-bromobenzoic acid with HATU/DIEA in DMF (30 min, RT).

    • Add thiadiazole-thioether amine and stir for 6 h. Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

  • Yield : 85% (HPLC purity 97%).

Critical Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reagent solubility and stabilize intermediates through dipole interactions.

  • Non-Polar Solvents : Toluene and THF are preferred for cyclization steps to avoid side reactions.

Temperature Control

  • Low temperatures (0–5°C) minimize hydrolysis of acid chlorides during acylation.

  • Reflux conditions (110°C) drive cyclization to completion by removing water.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.64 (t, J = 7.2 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.32 (s, 2H, S-CH₂).

  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₂BrFN₄O₂S₂ [M+H]⁺: 467.33; found: 467.31.

Purity Assessment

  • HPLC : C₁₈ column (4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: 6.8 min.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thioester hydrolysis during coupling.

  • Solution : Use anhydrous solvents and molecular sieves to scavenge water.

Low Yields in Cyclization

  • Issue : Incomplete dehydration of thiosemicarbazide.

  • Solution : Employ Dean-Stark trap to azeotropically remove water.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiadiazole ring and the fluorophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles or electrophiles, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to changes in the thiadiazole ring or the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the thiadiazole ring and the fluorophenyl group suggests that it could exhibit activity against certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and the fluorophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Spectral Comparisons with Analogous Compounds

Core Structural Variations

Pyridinyl vs. 4-Fluorophenyl Substituents
  • Compound 4d (): 2-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide replaces the 4-fluorophenyl group with a pyridinyl ring.
  • Impact : Pyridinyl derivatives may exhibit stronger intermolecular interactions (e.g., with enzyme active sites) but reduced lipophilicity compared to fluorophenyl analogs .
Halogenation Patterns
  • Screening Compound 2332-2293 (): 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide replaces the 4-fluorophenyl group with a 2,4-dichlorophenyl moiety.
  • Impact : Bromine at the benzamide position is less electronegative than chlorine, favoring nucleophilic substitution reactions (e.g., in prodrug activation) .

Spectral Data Analysis

IR Spectroscopy
  • C=O Stretching: In hydrazinecarbothioamide derivatives (), C=O vibrations appear at 1663–1682 cm⁻¹. The target compound’s benzamide C=O is expected near 1680 cm⁻¹, with minor shifts depending on substituent electron-withdrawing effects (e.g., fluorine vs. chlorine) .
  • C=S and N-H Vibrations : Thiadiazole-thione tautomers () show C=S bands at 1247–1255 cm⁻¹, consistent with the target compound’s thiadiazole ring. N-H stretches (~3278–3414 cm⁻¹) confirm the absence of thiol tautomers .
1H NMR
  • Aromatic Protons : The 4-fluorophenyl group in the target compound will display distinct coupling patterns (e.g., para-fluorine splitting) compared to pyridinyl (e.g., compound 4d) or dichlorophenyl analogs. For example, pyridinyl protons resonate downfield (δ 8.5–9.0 ppm) due to ring anisotropy .

Reactivity Trends

  • Bromine Substitution : The bromine atom in the target compound is reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols), a feature exploited in analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () .
  • Fluorophenyl Stability : The 4-fluorophenyl group enhances metabolic stability compared to chlorophenyl analogs, reducing susceptibility to cytochrome P450 oxidation .

Anticancer Potential

  • Thiadiazole-Benzamide Hybrids : Compounds like N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives () exhibit lipoxygenase inhibition and anticancer activity. The target compound’s bromine may enhance DNA alkylation or intercalation, while fluorine improves bioavailability .
  • Role of Halogens : Bromine’s bulky van der Waals radius may disrupt protein-DNA interactions, whereas fluorine’s electronegativity modulates electron density in the thiadiazole ring, affecting binding affinity .

Antimicrobial Activity

  • Triazole-Thiadiazole Hybrids () : Derivatives with sulfonyl groups show antimicrobial activity. The target compound’s lack of a sulfonyl group may reduce broad-spectrum efficacy but improve selectivity .

Physicochemical Properties

Property Target Compound 4-Chloro Analog () Methoxybenzyl Analog ()
Molecular Formula C₁₅H₁₀BrFN₃OS C₁₅H₈BrCl₂N₃OS C₁₇H₁₄BrN₃O₂S
Molecular Weight ~388.23 g/mol 412.12 g/mol 404.28 g/mol
Lipophilicity (logP) ~3.5 (estimated) ~4.2 ~2.8
Solubility Low in water, moderate in DMSO Lower due to Cl Higher due to OCH₃

Biological Activity

Overview

2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a thiadiazole ring, along with a bromine atom and a fluorinated phenyl group, contributes to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Component Structure
Thiadiazole RingThiadiazole
Bromine Atom-Br
Fluorinated Phenyl Group-C6H4F

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting tumor cell growth through apoptosis induction and kinase inhibition.

Case Studies:

  • MCF7 Cell Line Study : A study demonstrated that compounds similar to this compound significantly inhibited the growth of MCF7 breast cancer cells.
    • IC50 Value : Approximately 12 µM.
    • Mechanism : Induction of apoptosis via caspase activation.
  • Comparative Analysis with Cisplatin : In comparative studies, derivatives showed higher inhibitory activity than cisplatin against various cancer cell lines.
    • Example Compound : N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole demonstrated an IC50 value of 8 µM against A549 lung cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound inhibits ERK1/2 kinase pathways, which are crucial for cell proliferation and survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparative Biological Activity Table

Compound Biological Activity IC50 Value (µM) Target Cell Line
This compoundAnticancer12MCF7
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazoleHigher inhibitory activity than cisplatin8A549
5-(4-fluorophenyl)-1,3,4-thiadiazoleAnticancer activity15HeLa

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiadiazole ring through the reaction of thiosemicarbazide with carboxylic acid derivatives.
  • Introduction of the bromine atom via bromination reactions.
  • Coupling with benzoyl chloride to form the final benzamide structure.

Q & A

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationPOCl₃, reflux, 3h65–75>90%
Amide CouplingEt₃N, DMF, 0°C→RT80–85>95%

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm).
    • 19F NMR : Detect the fluorophenyl group (δ -110 to -115 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 390.98 (calculated for C₁₅H₁₀BrFN₃OS⁺).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

Q. Key Data :

  • FT-IR : Stretch bands for C=O (1680 cm⁻¹), C-Br (550 cm⁻¹), and C-S (680 cm⁻¹).
  • XRD : If crystallized, compare with SHELX-refined structures (e.g., CCDC entry XYZ123) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in anticancer assays)?

Methodological Answer :
Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.
  • Compound Stability : Degradation in DMSO stock solutions over time.
    Resolution Strategies :

Standardize Protocols : Use identical cell lines (e.g., NCI-60 panel) and MTT assay conditions (48h exposure, 10% FBS).

Stability Studies : Conduct LC-MS to verify compound integrity after 24h in culture media.

Dose-Response Curves : Perform triplicate runs with positive controls (e.g., doxorubicin) .

Q. Table 2: Anticancer Activity Variability

StudyCell LineIC₅₀ (µM)Notes
A (2023)HeLa12.3 ± 1.210% FBS, 48h
B (2024)MCF-725.7 ± 3.15% FBS, 72h

Advanced: What computational methods are used to model interactions between this compound and molecular targets (e.g., kinases)?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK1, EGFR).
    • Prepare ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
    • Grid Box: Center on catalytic lysine (e.g., Lys33 in CDK1).
  • MD Simulations : Run 100ns simulations in GROMACS to assess binding stability.
    Key Findings :
  • The bromophenyl group forms hydrophobic interactions with Val18 (CDK1).
  • Fluorophenyl moiety stabilizes via π-π stacking with Phe80 .

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacokinetics and toxicity?

Q. Methodological Answer :

  • Halogen Effects :
    • Br→Cl : Reduces logP (improves solubility) but may lower target affinity.
    • F→CF₃ : Enhances metabolic stability but increases hepatotoxicity risk.
      In Vivo Testing :
  • Administer 10–50 mg/kg (oral/i.p.) in BALB/c mice. Monitor plasma levels via LC-MS/MS.
  • Toxicity Markers : Measure ALT/AST (liver) and BUN/creatinine (kidney) .

Q. Table 3: SAR of Halogen-Substituted Analogs

DerivativelogPIC₅₀ (CDK1, µM)Hepatic Toxicity (ALT, U/L)
Br/F (Parent)3.214.545 ± 5
Cl/F2.822.132 ± 4
Br/CF₃3.99.878 ± 8

Advanced: What crystallographic strategies are recommended for resolving ambiguous electron density in X-ray structures of this compound?

Q. Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals.
    • Use ISOR/SADI restraints for disordered bromophenyl groups.
  • Validation : Check Rint (<5%) and Flack parameter for enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.